

Application Notes and Protocols: YM116 (Repirinast) in Guinea Pig Models of Airway Hyperreactivity

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Compound of Interest

Compound Name: ym116

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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of **YM116**, also known as MY-5116 or Repirinast, in guinea pig models of allergen-induced airway hyperreactivity. Repirinast has been identified as an anti-allergic agent with mast cell stabilizing properties, making it a compound of interest for investigating potential therapeutic interventions in asthma and other allergic airway diseases. The guinea pig is a well-established animal model for such studies due to the physiological and pharmacological similarities of its respiratory system to that of humans.

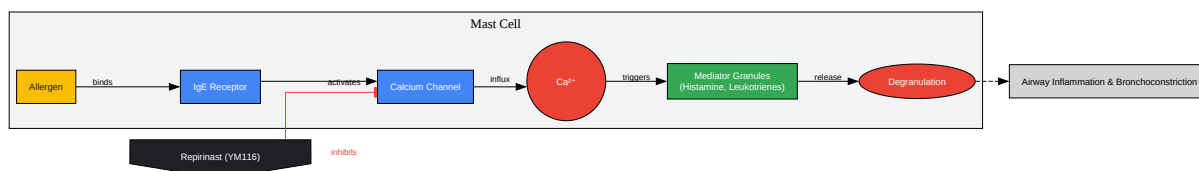
This document outlines the mechanism of action of Repirinast, detailed experimental procedures for inducing and assessing airway hyperreactivity in guinea pigs, and the expected outcomes following treatment with the compound. The provided protocols are based on established methodologies and aim to facilitate the design and execution of robust preclinical studies.

Mechanism of Action: Repirinast

Repirinast functions primarily as a mast cell stabilizer.^[1] Its mechanism of action involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process that leads

to the release of histamine and other inflammatory mediators.[1] By preventing mast cell degranulation, Repirinast effectively mitigates the immediate allergic response. Additionally, it is suggested that Repirinast may influence the activity of leukotrienes and modulate cytokine production, contributing to a broader anti-inflammatory effect that can attenuate the late-phase allergic reaction and subsequent airway hyperresponsiveness.

Signaling Pathway of Repirinast in Mast Cell Stabilization



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Caption: Mechanism of Repirinast in preventing mast cell degranulation.

Experimental Protocols

Ovalbumin-Induced Airway Hyperreactivity Model in Guinea Pigs

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce a state of airway hyperreactivity, mimicking key features of allergic asthma.

Materials:

- Male Hartley guinea pigs (300-400 g)

- Ovalbumin (OVA), Grade V
- Aluminum hydroxide ($\text{Al}(\text{OH})_3$) as adjuvant
- Sterile, pyrogen-free saline (0.9% NaCl)
- Repirinast (**YM116**/MY-5116)
- Vehicle for Repirinast (e.g., 0.5% carboxymethyl cellulose)
- Aerosol generation system (nebulizer)
- Whole-body plethysmograph for conscious animals or a system for measuring airway mechanics in anesthetized animals

Procedure:

- Sensitization:
 - On day 0, actively sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 μg of OVA and 100 mg of $\text{Al}(\text{OH})_3$ in saline.
 - A booster sensitization can be administered on day 7 to enhance the allergic response.
- Repirinast Administration:
 - Administer Repirinast at a dose of 30 mg/kg via intraperitoneal injection.
 - The vehicle control group should receive an equivalent volume of the vehicle.
 - Administer the treatment 1 hour prior to the ovalbumin challenge.
- Ovalbumin Challenge:
 - On day 21, place the conscious and restrained guinea pigs in a whole-body plethysmograph.
 - Allow a 15-20 minute acclimatization period.

- Expose the animals to an aerosol of 1% OVA in saline for 5 minutes.
- Measurement of Airway Responses:
 - Early Asthmatic Response (EAR): Monitor and record airway resistance or specific airway conductance (sGaw) continuously for at least 1 hour post-challenge. The peak response typically occurs within 30 minutes.
 - Late Asthmatic Response (LAR): Continue to monitor airway mechanics at regular intervals (e.g., every hour) for up to 8 hours post-challenge to assess the late-phase response.

Assessment of Airway Hyperresponsiveness to Acetylcholine

This protocol is performed 24 hours after the ovalbumin challenge to determine the effect of Repirinast on non-specific airway hyperreactivity.

Materials:

- Acetylcholine (ACh) chloride
- Aerosol generation system
- Whole-body plethysmograph or system for invasive lung mechanics

Procedure:

- Place the guinea pig in the plethysmograph and record baseline airway mechanics.
- Expose the animal to increasing concentrations of aerosolized acetylcholine (e.g., 0.01, 0.03, 0.1, 0.3, 1 mg/ml) for a fixed duration (e.g., 1 minute) with a 5-minute interval between each concentration.
- Record the peak airway response at each concentration.
- Calculate the provocative concentration of acetylcholine that causes a 200% increase in baseline airway resistance (PC200).

Bronchoalveolar Lavage (BAL) for Inflammatory Cell Analysis

BAL is performed after the assessment of airway hyperresponsiveness to quantify the inflammatory cell infiltrate in the airways.

Materials:

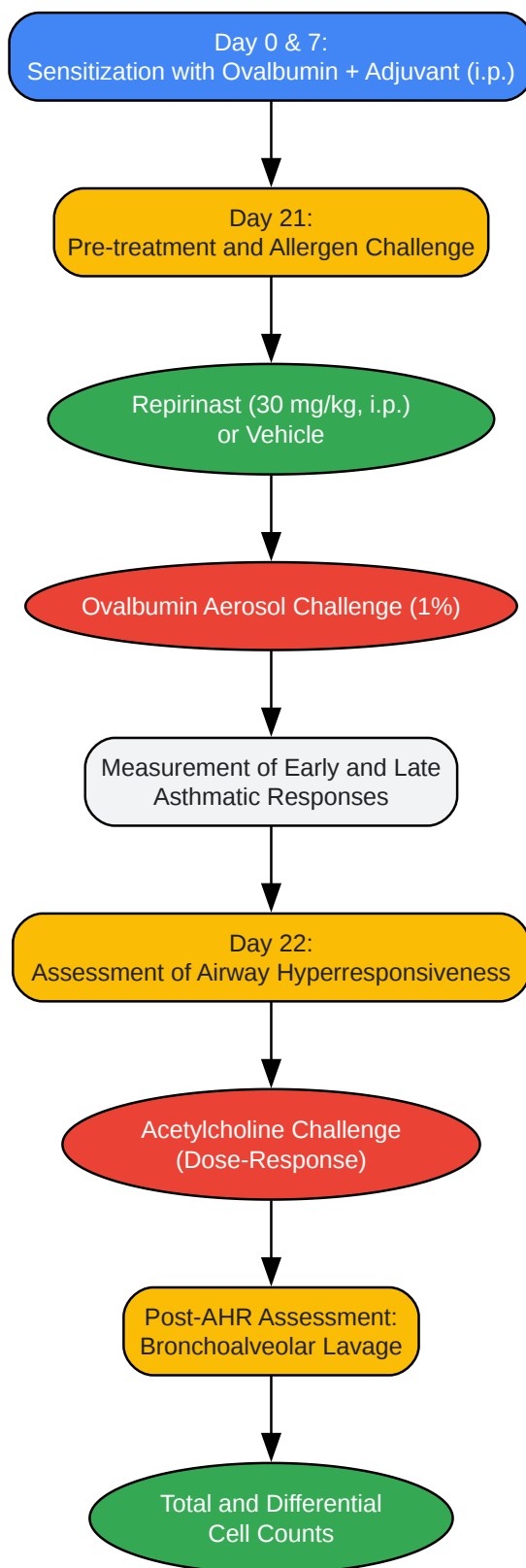
- Anesthesia (e.g., urethane or a combination of ketamine/xylazine)
- Tracheal cannula
- Phosphate-buffered saline (PBS), ice-cold
- Centrifuge
- Hemocytometer or automated cell counter
- Cytology stains (e.g., Wright-Giemsa)
- Microscope

Procedure:

- Anesthetize the guinea pig.
- Perform a tracheotomy and insert a tracheal cannula.
- Instill 5 ml of ice-cold PBS into the lungs via the cannula and then gently aspirate.
- Repeat the lavage process two more times with fresh PBS.
- Pool the recovered BAL fluid and keep it on ice.
- Centrifuge the BAL fluid (e.g., at 400 x g for 10 minutes at 4°C).
- Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
- Determine the total cell count using a hemocytometer.

- Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Experimental Workflow



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Caption: Workflow for evaluating Repirinast in a guinea pig model.

Data Presentation

Disclaimer: The following tables present representative quantitative data based on typical findings in guinea pig models of airway hyperreactivity. The specific numerical values are illustrative and intended to demonstrate the expected effects of an effective compound like Repirinast. The full text of the primary study on Repirinast (Yamada et al., 1993) was not accessible to retrieve the exact quantitative data.

Table 1: Effect of Repirinast on Early and Late Asthmatic Responses

Treatment Group	Peak Early Response (% Increase in Airway Resistance)	Peak Late Response (% Increase in Airway Resistance)
Vehicle + OVA	250 ± 35	180 ± 25
Repirinast (30 mg/kg) + OVA	110 ± 20	75 ± 15
Saline Control	15 ± 5	10 ± 3
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + OVA group.		

Table 2: Effect of Repirinast on Airway Hyperresponsiveness to Acetylcholine

Treatment Group	Acetylcholine PC200 (mg/ml)
Vehicle + OVA	0.15 ± 0.04
Repirinast (30 mg/kg) + OVA	0.45 ± 0.08*
Saline Control	1.20 ± 0.20
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + OVA group.	

Table 3: Effect of Repirinast on Inflammatory Cell Infiltration in BAL Fluid

Treatment Group	Total Cells ($\times 10^5/\text{ml}$)	Eosinophils ($\times 10^4/\text{ml}$)	Neutrophils ($\times 10^4/\text{ml}$)
Vehicle + OVA	8.5 ± 1.2	3.2 ± 0.6	1.5 ± 0.3
Repirinast (30 mg/kg) + OVA	4.2 ± 0.8	1.1 ± 0.3	$0.5 \pm 0.1^*$
Saline Control	2.5 ± 0.5	0.2 ± 0.1	0.1 ± 0.05

Data are presented as

Mean \pm SEM. *p <

0.05 compared to

Vehicle + OVA group.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the efficacy of **YM116** (Repirinast) in a preclinical guinea pig model of allergic airway hyperreactivity. The expected outcomes, based on its mechanism of action, include the significant attenuation of both early and late asthmatic responses, a reduction in airway hyperresponsiveness to bronchoconstrictor stimuli, and a decrease in the influx of inflammatory cells, particularly eosinophils and neutrophils, into the airways. These studies are crucial for the preclinical evaluation of Repirinast as a potential therapeutic agent for asthma.

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References

- 1. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
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